Cas no 2920140-79-8 (2-Chloro-3-(chlorodifluoromethoxy)pyridine)
2-Chloro-3-(chlorodifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2920140-79-8
- G14798
- 2-chloro-3-(chlorodifluoromethoxy)pyridine
- EN300-37313494
- 2-Chloro-3-(chlorodifluoromethoxy)pyridine
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- Inchi: 1S/C6H3Cl2F2NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
- InChI Key: IHPFJPKZHCUJQK-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)OC(F)(F)Cl
Computed Properties
- Exact Mass: 212.9559754g/mol
- Monoisotopic Mass: 212.9559754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 22.1Ų
2-Chloro-3-(chlorodifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027RTZ-50mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 50mg |
$363.00 | 2023-12-17 | |
| 1PlusChem | 1P027RTZ-100mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 100mg |
$61.00 | 2024-05-06 | |
| 1PlusChem | 1P027RTZ-250mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 250mg |
$102.00 | 2024-05-06 | |
| 1PlusChem | 1P027RTZ-500mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 500mg |
$1109.00 | 2023-12-17 | |
| 1PlusChem | 1P027RTZ-1g |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 1g |
$275.00 | 2024-05-06 | |
| 1PlusChem | 1P027RTZ-2.5g |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 2.5g |
$2691.00 | 2023-12-17 | |
| 1PlusChem | 1P027RTZ-5g |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 5g |
$3952.00 | 2023-12-17 | |
| 1PlusChem | 1P027RTZ-10g |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 10g |
$5831.00 | 2023-12-17 | |
| Aaron | AR027S2B-50mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 50mg |
$372.00 | 2023-12-15 | |
| Aaron | AR027S2B-100mg |
2-Chloro-3-(chlorodifluoromethoxy)pyridine |
2920140-79-8 | 95% | 100mg |
$70.00 | 2025-02-15 |
2-Chloro-3-(chlorodifluoromethoxy)pyridine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Chloro-3-(chlorodifluoromethoxy)pyridine
Introduction to 2-Chloro-3-(chlorodifluoromethoxy)pyridine (CAS No. 2920140-79-8)
2-Chloro-3-(chlorodifluoromethoxy)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2920140-79-8, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen-containing ring that imparts unique reactivity and biological properties. The presence of both chloro and chlorodifluoromethoxy substituents on the pyridine core enhances its utility as a versatile building block in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.
The structural features of 2-Chloro-3-(chlorodifluoromethoxy)pyridine make it an attractive candidate for further functionalization. The chlorine atom at the 2-position and the chlorodifluoromethoxy group at the 3-position provide multiple sites for nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. This reactivity is exploited in medicinal chemistry to design molecules with enhanced binding affinity, selectivity, and pharmacokinetic profiles. Recent advancements in synthetic methodologies have further refined the preparation and derivatization of this compound, making it more accessible for industrial applications.
In the realm of pharmaceutical research, 2-Chloro-3-(chlorodifluoromethoxy)pyridine has been utilized as a key precursor in the synthesis of various therapeutic agents. For instance, its structural motif is found in several kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorodifluoromethoxy group, in particular, has been shown to improve metabolic stability and oral bioavailability of drug candidates. A notable example is its role in developing small-molecule inhibitors targeting tyrosine kinases, where modifications at the 3-position enhance binding to the ATP-binding pocket of the enzyme.
Moreover, the agrochemical industry has leveraged 2-Chloro-3-(chlorodifluoromethoxy)pyridine to create novel pesticides with improved efficacy and environmental safety. Pyridine derivatives are well-documented for their pesticidal properties, and the introduction of electron-withdrawing groups like chlorine and chlorodifluoromethoxy enhances their activity against a broad spectrum of pests. Current research focuses on optimizing these compounds to reduce toxicity to non-target organisms while maintaining high potency against pests. This aligns with global efforts to develop sustainable agricultural solutions that minimize ecological impact.
The synthetic route to 2-Chloro-3-(chlorodifluoromethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advanced catalytic systems have been developed to improve yield and selectivity in these reactions. For example, palladium-catalyzed cross-coupling reactions enable efficient introduction of chlorodifluoromethoxy groups under mild conditions. Such innovations not only streamline production but also reduce waste generation, adhering to green chemistry principles.
Recent studies have also explored the role of 2-Chloro-3-(chlorodifluoromethoxy)pyridine in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing catalysts for organic transformations. These metal-pyridine complexes exhibit enhanced catalytic activity in processes such as C-H activation and oxidation reactions, which are pivotal in synthesizing complex molecules. The versatility of this compound underscores its importance beyond pharmaceuticals and agrochemicals.
The regulatory landscape for compounds like 2-Chloro-3-(chlorodifluoromethoxy)pyridine is continually evolving to ensure safety and efficacy across various applications. Manufacturers must navigate stringent guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with these regulations is essential for commercializing new drugs or agrochemicals derived from this intermediate.
In conclusion, 2-Chloro-3-(chlorodifluoromethoxy)pyridine (CAS No. 2920140-79-8) represents a cornerstone in synthetic chemistry with far-reaching implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse functionalization strategies, making it indispensable for drug discovery and industrial applications. As research progresses, further insights into its reactivity and applications will continue to emerge, reinforcing its significance in chemical innovation.
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